![molecular formula C11H7N3O B2447492 4-(4-formyl-1H-pyrazol-5-yl)benzonitrile CAS No. 1003017-90-0](/img/structure/B2447492.png)
4-(4-formyl-1H-pyrazol-5-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-formyl-1H-pyrazol-5-yl)benzonitrile is a chemical compound with the molecular formula C11H7N3O and a molecular weight of 197.19 . It is a useful reagent in the preparation of 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylates as M1 receptor positive allosteric modulators .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-10(7-15)6-13-14-11/h1-4,6-7H, (H,13,14) .It has a molecular weight of 197.19 and a molecular formula of C11H7N3O . The compound has a topological polar surface area of 58.7Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
A group of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, involving structures related to 4-(4-formyl-1H-pyrazol-5-yl)benzonitrile, were successfully synthesized and characterized. These compounds, obtained in moderate yield through a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides, exhibited antimicrobial properties upon evaluation (Al‐Azmi & Mahmoud, 2020).
Anti-inflammatory Applications
A new series of pyrazole derivatives, including 4-(3-(2-amino-3,5-dibromophenyl)-1-(4-substitutedbenzoyl)-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile compounds, were synthesized and showed potent in-vitro anti-inflammatory activities. These activities were assessed through molecular docking analysis, suggesting the potential of these compounds as inhibitors of Human Peroxiredoxin 5 and Tyrosine kinase receptor in treating inflammation-related illnesses (Bharathi & Santhi, 2020).
Spectroscopy and Molecular Structure Studies
Extensive studies were conducted on the molecular structures and spectroscopic properties of similar pyrazole compounds, focusing on their optoelectronic properties, molecular electrostatic potential, and inter- and intra-molecular interactions. These studies are crucial for understanding the reactivity and applications of these compounds in various fields (Bharathi & Santhi, 2017).
Ligands in Inorganic Chemistry
Research involving the synthesis and characterization of pyrazole core compounds for potential applications as ligands in inorganic chemistry highlighted the robustness of the conjugated structure formed by these compounds. The non-variability of bond distances suggests their stability and potential utility in the development of complex metal-ligand systems for various applications (Faundez-Gutierrez et al., 2014).
Zukünftige Richtungen
The future directions for 4-(4-formyl-1H-pyrazol-5-yl)benzonitrile could involve further exploration of its use as a reagent in the preparation of 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylates as M1 receptor positive allosteric modulators . Further studies could also investigate its potential applications in other areas of chemistry and pharmacology.
Wirkmechanismus
Target of Action
The primary targets of 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile are bacterial cells, specifically Staphylococcus aureus . This compound has shown significant growth inhibition against these bacteria .
Mode of Action
The compound interacts with its bacterial targets by disrupting the bacterial cell membrane . This disruption inhibits the normal functioning of the bacteria, leading to their eventual death .
Biochemical Pathways
It is known that the compound’s mode of action involves the disruption of the bacterial cell membrane . This disruption likely affects multiple biochemical pathways within the bacteria, leading to a broad range of downstream effects.
Pharmacokinetics
The compound’s topological total surface area is less than 140 å, indicating the potential for significant passive transport through the cell membrane . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile is the inhibition of bacterial growth. Specifically, the compound has shown to be bactericidal for Staphylococcus aureus and bacteriostatic for A. baumannii . This means that the compound can kill Staphylococcus aureus and inhibit the growth of A. baumannii.
Eigenschaften
IUPAC Name |
4-(4-formyl-1H-pyrazol-5-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-10(7-15)6-13-14-11/h1-4,6-7H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPVXCZCKMUARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=NN2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1003017-90-0 |
Source
|
Record name | 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.